5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H22F3N5OS and its molecular weight is 473.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is Aspergillus fumigatus . This compound has shown potent inhibition of Aspergillus fumigatus growth in in vitro assays .
Mode of Action
It is known to inhibit the growth of aspergillus fumigatus, suggesting it may interfere with essential biological processes of the fungus .
Biochemical Pathways
Given its antifungal activity, it is likely that it interferes with pathways essential for the growth and survival of aspergillus fumigatus .
Result of Action
The result of the action of this compound is the inhibition of Aspergillus fumigatus growth. This suggests that it has potent antifungal activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in vitro assays provide a controlled environment for studying its antifungal activity . .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5OS/c1-2-19-27-23-31(28-19)22(32)21(33-23)20(14-7-8-15(24)17(26)13-14)30-11-9-29(10-12-30)18-6-4-3-5-16(18)25/h3-8,13,20,32H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBOTTKVBMYUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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